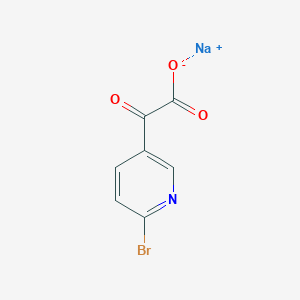

Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

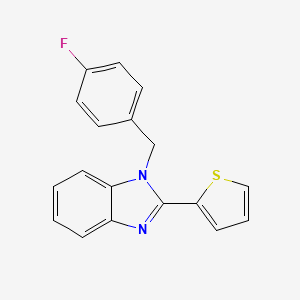

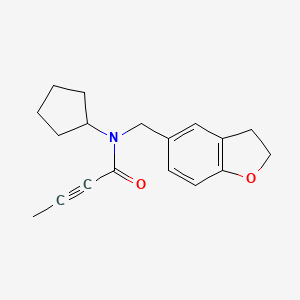

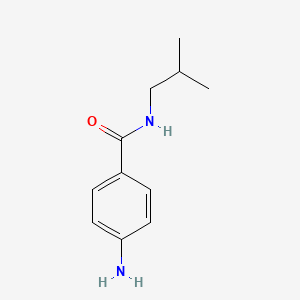

“Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate” is a sodium salt of a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The compound likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom is likely attached to the 3rd position of the pyridine ring, and the 2-oxoacetate group to the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Unexpected Product Distributions in Synthesis

Research exploring the reaction of 2-bromopyridine with sodium indazolide highlighted unexpected product distributions, offering insights into the reactivity of bromopyridines under specific conditions. These findings could be relevant for designing synthetic routes involving "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" (Pritchard, Kilner, & Halcrow, 2009).

Optimization of Synthesis Steps

The development of a kilo-scale synthesis for a Nav1.8 sodium channel modulator starting from 6-amino-5-bromo-2-picoline underscores the importance of optimizing synthesis steps involving bromopyridine derivatives for pharmaceutical applications (Fray et al., 2010).

Catalytic and Chemical Reactions

- Ruthenium-Catalyzed Oxidation of Alcohols: A study on the efficiency of the polypyridylruthenium(II) complex in catalyzing the oxidation of alcohols to carbonyl products using sodium bromate as the terminal oxidant provides a glimpse into the utility of bromine-containing compounds in catalytic systems (Hu et al., 2013).

Applications in Material Science

- Sodium-Containing Yttrium Sulfide Thiosilicates: Research involving sodium bromide in the synthesis of yttrium sulfide thiosilicates with unique structural motifs suggests potential applications of sodium and bromine-containing compounds in material science and crystal engineering (Hartenbach & Schleid, 2003).

Electrocatalytic Carboxylation

- Electrocatalytic Carboxylation with CO2: An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 highlights the potential for using bromopyridine derivatives in sustainable chemistry practices, including the conversion of CO2 into valuable products (Feng et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOCOUNKNYTBDE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2626896.png)

![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2626903.png)

![7-Oxaspiro[3.5]nonane-1,3-dione](/img/structure/B2626904.png)